1,3-Diphenylpropane 1,3-Diphenylpropane 1,3-Diphenylpropane is an aromatic compound.
1, 3-Diphenylpropane, also known as dibenzylmethane or SD1, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 1, 3-Diphenylpropane exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 3-diphenylpropane is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 1081-75-0
VCID: VC21005453
InChI: InChI=1S/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
SMILES: C1=CC=C(C=C1)CCCC2=CC=CC=C2
Molecular Formula: C15H16
Molecular Weight: 196.29 g/mol

1,3-Diphenylpropane

CAS No.: 1081-75-0

Cat. No.: VC21005453

Molecular Formula: C15H16

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diphenylpropane - 1081-75-0

Specification

Description 1,3-Diphenylpropane is an aromatic compound.
1, 3-Diphenylpropane, also known as dibenzylmethane or SD1, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 1, 3-Diphenylpropane exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 3-diphenylpropane is primarily located in the membrane (predicted from logP).
CAS No. 1081-75-0
Molecular Formula C15H16
Molecular Weight 196.29 g/mol
IUPAC Name 3-phenylpropylbenzene
Standard InChI InChI=1S/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Standard InChI Key VEAFKIYNHVBNIP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CCCC2=CC=CC=C2
Melting Point 6°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator